molecular formula C13H25NO5 B555203 (2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate CAS No. 5854-78-4

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate

Cat. No. B555203
CAS RN: 5854-78-4
M. Wt: 231.33 g/mol
InChI Key: KJIQRHBVNGRPCO-UWVGGRQHSA-N
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Description

“(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate” is an organic compound with the CAS Number: 5854-78-4 . It has a molecular weight of 231.34 . The compound is typically stored in a dark place, sealed in dry, and stored in a freezer under -20°C .


Synthesis Analysis

The synthesis of this compound involves a two-stage process . In the first stage, 250 L of double L-threonine and 1750 g of ethylene glycol dimethyl ether are added to a flask, which is then cooled to -10 to -5 °C . Then, 1000 g of trifluoromethanesulfonic acid is added dropwise at -5 to 5 °C . In the second stage, 1250 g of isobutylene is added, and the reaction temperature is controlled at -15 °C to -10 °C for 48 hours .


Molecular Structure Analysis

The molecular formula of “(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate” is C12H25NO3 . The InChI Key is PPDIUNOGUIAFLV-BDAKNGLRSA-N .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a reaction with trifluorormethanesulfonic acid in 1,2-dimethoxyethane at -10 - 5℃, followed by a reaction at -15 - -10℃ for 48 hours .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.65 cm/s . It has a Log Po/w (iLOGP) of 2.92 .

Scientific Research Applications

Peptide Synthesis

This compound is used in the synthesis of peptides, particularly in the protection of threonine during the peptide chain assembly. The tert-butyl groups protect the amino and carboxyl groups, which can be removed after the synthesis is complete to yield the desired peptide structure .

Enantioselective Crystallization

The derivative of this compound, N-acryl-O-tert-butyl methyl ester-L-threonine , can be polymerized to form chiral polymer nanoparticles. These nanoparticles have potential applications in enantioselective crystallization, which is crucial for producing optically active compounds .

Glycopeptide Synthesis

Protected threonine derivatives like H-Thr(tBu)-OtBu are essential for the synthesis of glycopeptides. Glycopeptides have various applications, including as antibiotics and in cancer treatment .

Antiviral Research

The presence of O-tert-butyl-threonine at the P3 site of peptidyl aldehyde inhibitors has been shown to be key to achieving high cellular and antiviral potency against M Pro, an important protease in some viruses .

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

Mechanism of Action

Target of Action

This compound is commonly used in peptide synthesis , suggesting that its targets could be specific amino acid sequences in proteins.

Mode of Action

The mode of action of O-tert-Butyl-L-threonine tert-Butyl Ester involves its incorporation into peptide chains during the process of peptide synthesis . It interacts with its targets by forming peptide bonds with other amino acids, leading to the creation of specific peptide sequences . The resulting changes depend on the specific peptide sequence being synthesized.

Biochemical Pathways

The biochemical pathways affected by O-tert-Butyl-L-threonine tert-Butyl Ester are those involved in protein synthesis and function. By contributing to the formation of specific peptide sequences, this compound can influence the structure and function of proteins, thereby affecting various biochemical pathways . The downstream effects would depend on the specific proteins and pathways involved.

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would likely depend on the specific conditions of the synthesis process, such as the solvents used and the presence of other reactants .

Result of Action

The molecular and cellular effects of O-tert-Butyl-L-threonine tert-Butyl Ester’s action would be the formation of specific peptide sequences. These peptides could then fold into functional proteins, influencing various cellular processes depending on the specific proteins formed .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of O-tert-Butyl-L-threonine tert-Butyl Ester. For example, the efficiency of peptide synthesis can be affected by the temperature and pH of the reaction environment . Additionally, the stability of this compound could be influenced by factors such as exposure to light or heat .

properties

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-8(15-11(2,3)4)9(13)10(14)16-12(5,6)7/h8-9H,13H2,1-7H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIUNOGUIAFLV-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427041
Record name tert-Butyl O-tert-butyl-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-tert-Butyl 2-amino-3-(tert-butoxy)butanoate

CAS RN

5854-78-4
Record name O-(1,1-Dimethylethyl)-L-threonine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5854-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl O-tert-butyl-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is O-tert-Butyl-L-threonine tert-butyl ester used in insulin production?

A: O-tert-Butyl-L-threonine tert-butyl ester serves as a crucial reagent in the transpeptidation reaction during insulin synthesis. [] This reaction transforms the insulin precursor, produced by Pichia pastoris, into the final active human insulin molecule.

Q2: Is there a way to recover and reuse O-tert-Butyl-L-threonine tert-butyl ester during insulin production?

A: Yes, recovering and reusing H-Thr(tBu)-OtBu is possible and desirable due to its cost. Research has shown that it can be recovered from the transpeptidation reaction mixture and successfully reused, contributing to a more cost-effective insulin production process. []

Q3: How does the use of O-tert-Butyl-L-threonine tert-butyl ester contribute to making insulin production more affordable?

A: While H-Thr(tBu)-OtBu itself is a costly reagent, its recovery and reuse significantly reduce overall expenses. [] This, along with other process optimizations like streamlining purification steps, contributes to a more affordable insulin production process.

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